molecular formula C23H24N2O5S B6563229 N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide CAS No. 946246-96-4

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide

Cat. No.: B6563229
CAS No.: 946246-96-4
M. Wt: 440.5 g/mol
InChI Key: NRMBLNSUKKPNMI-UHFFFAOYSA-N
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Description

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide is an intricate chemical compound characterized by a complex structure featuring multiple functional groups, including furan, quinoline, methoxy, and sulfonamide moieties. This combination renders the compound significant in various fields of scientific research due to its potential chemical reactivity and biological activity.

Biochemical Analysis

Biochemical Properties

SGRM HP-19 is involved in biochemical reactions that modulate the glucocorticoid receptor (GR). It separates transactivation from transrepression of the GR, making it a promising therapeutic agent for inflammation and autoimmune diseases

Cellular Effects

SGRM HP-19 influences cell function by modulating the activity of the glucocorticoid receptor. This modulation can impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of SGRM HP-19 involves its binding to the glucocorticoid receptor and modulating its activity. This modulation can lead to changes in gene expression and can influence the activity of various enzymes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound generally involves multi-step organic reactions, starting with the formation of key intermediates. A typical route might begin with the acylation of tetrahydroquinoline with furan-2-carbonyl chloride, followed by subsequent methoxylation and dimethylation reactions. Reaction conditions usually require precise temperature control, catalysts, and specific solvents to ensure yield and purity.

Industrial Production Methods

Industrially, the compound may be produced through similar synthetic routes but optimized for scale, involving continuous flow reactors, more efficient catalysts, and advanced purification techniques to maximize throughput while minimizing waste.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes several types of reactions:

  • Oxidation: Potentially leading to the formation of quinoline N-oxides.

  • Reduction: Possibly reducing the furan ring to a more saturated system.

  • Substitution: Electrophilic aromatic substitution on the benzene ring, particularly influenced by the sulfonamide group.

Common Reagents and Conditions

Reagents such as chlorinating agents, reducing agents like NaBH4, and oxidizing agents like KMnO4 are frequently used under controlled temperatures and pH conditions.

Major Products

Scientific Research Applications

The compound finds a wide range of applications:

  • Chemistry: Used as a building block for more complex molecular frameworks.

  • Biology: Potential role in biochemical assays due to its interaction with specific enzymes.

  • Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

  • Industry: Utilized in the synthesis of advanced materials and chemical sensors.

Comparison with Similar Compounds

Compared to similar compounds, such as those in the quinoline and furan series, N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide stands out due to its unique sulfonamide substitution, which imparts distinct reactivity and biological properties.

List of Similar Compounds

  • 1-(2-Furyl)-2-methyl-1,2,3,4-tetrahydroquinoline

  • N-(quinolin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide

  • 2-(furan-2-yl)-1,2,3,4-tetrahydroquinoline

These analogs share structural similarities but differ in specific substituents, influencing their respective chemical and biological behaviors.

Feel free to ask for more details or explore other compounds!

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methoxy-4,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5S/c1-15-12-21(29-3)22(13-16(15)2)31(27,28)24-18-8-9-19-17(14-18)6-4-10-25(19)23(26)20-7-5-11-30-20/h5,7-9,11-14,24H,4,6,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRMBLNSUKKPNMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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